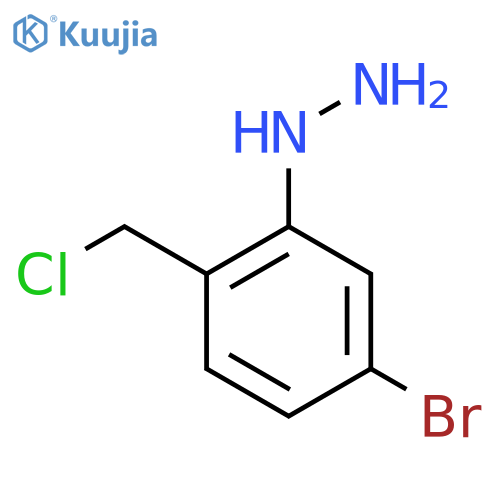Cas no 1804216-41-8 (4-Bromo-2-hydrazinylbenzyl chloride)

1804216-41-8 structure
商品名:4-Bromo-2-hydrazinylbenzyl chloride
CAS番号:1804216-41-8
MF:C7H8BrClN2
メガワット:235.508819580078
CID:4981607
4-Bromo-2-hydrazinylbenzyl chloride 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2-hydrazinylbenzyl chloride
-
- インチ: 1S/C7H8BrClN2/c8-6-2-1-5(4-9)7(3-6)11-10/h1-3,11H,4,10H2
- InChIKey: JOIFLOZCMCZGAT-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(CCl)=C(C=1)NN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 123
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 38
4-Bromo-2-hydrazinylbenzyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013010898-500mg |
4-Bromo-2-hydrazinylbenzyl chloride |
1804216-41-8 | 97% | 500mg |
831.30 USD | 2021-06-25 | |
| Alichem | A013010898-250mg |
4-Bromo-2-hydrazinylbenzyl chloride |
1804216-41-8 | 97% | 250mg |
489.60 USD | 2021-06-25 | |
| Alichem | A013010898-1g |
4-Bromo-2-hydrazinylbenzyl chloride |
1804216-41-8 | 97% | 1g |
1,460.20 USD | 2021-06-25 |
4-Bromo-2-hydrazinylbenzyl chloride 関連文献
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
1804216-41-8 (4-Bromo-2-hydrazinylbenzyl chloride) 関連製品
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 2039-76-1(3-Acetylphenanthrene)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
